![molecular formula C7HF7 B1630994 2,3,4,5-Tetrafluorobenzotrifluoride CAS No. 654-53-5](/img/structure/B1630994.png)
2,3,4,5-Tetrafluorobenzotrifluoride
Overview
Description
2,3,4,5-Tetrafluorobenzotrifluoride is an organic compound with the chemical formula C7H2F7. It is a colorless liquid with a special aromatic smell. It has high stability and thermal stability, is not easy to burn, and does not react with most common chemicals .
Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrafluorobenzotrifluoride is C7H2F7. Its molecular weight is 218.07 . The InChI code is 1S/C7HF7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluorobenzotrifluoride is a colorless to light yellow clear liquid . It has a boiling point of 106 °C, a flash point of 21 °C, and a refractive index of 1.38 . It should be stored at a temperature between 0-10°C .Scientific Research Applications
Conformational and Vibrational Analysis
A study on 2,3,4,5-Tetrafluorobenzoic acid (TFBA), a derivative of 2,3,4,5-Tetrafluorobenzotrifluoride, utilized density functional theory (DFT) to analyze its conformational structures and vibrational frequencies. This research highlights the importance of such compounds in theoretical chemistry and molecular modeling. Intermolecular hydrogen bonding was also explored, emphasizing TFBA's potential in various chemical and pharmacological applications (Subhapriya et al., 2017).
Decarboxylation Processes
Another research focused on the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid, demonstrating the compound's significance in green chemistry. The study achieved high conversion and selectivity rates, showcasing the compound's efficiency in chemical transformations (Fu et al., 2016).
Electrophilic Trifluoromethylating Agents
A 1993 study synthesized trifluoromethyl heterocyclic salts, indicating the utility of 2,3,4,5-Tetrafluorobenzotrifluoride in creating reactive trifluoromethylating agents. These agents are crucial in various chemical syntheses, underlining the compound's versatility in organic chemistry (Umemoto & Ishihara, 1993).
Synthesis and Structure Studies
Research on bis(2,3,4,5-tetrafluorobenzoyloxy)triphenylantimony and tetraphenylantimony 2,3,4,5-tetrafluorobenzoate provided insights into the synthesis and structural properties of these compounds. This study contributes to the understanding of molecular interactions and structural configurations in fluorinated compounds (Sharutin et al., 2020).
Photocatalytic Transformations
A review paper highlighted the application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a compound related to 2,3,4,5-Tetrafluorobenzotrifluoride, in photocatalytic transformations. This underscores the compound's potential in photoredox catalysis, a key area in green chemistry (Shang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVOHERGWLDGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984009 | |
Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluorobenzotrifluoride | |
CAS RN |
654-53-5 | |
Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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